molecular formula C13H14O2S B11789875 Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol

Katalognummer: B11789875
Molekulargewicht: 234.32 g/mol
InChI-Schlüssel: KIUXUTOWBNHDIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol is an organic compound that belongs to the class of furans It is characterized by the presence of a furan ring, a phenyl group substituted with a methylthio group, and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-methylfuran with methylthiol chloride (CH3SCl) in the presence of a base to form 2-methyl-5-(methylthio)furan . This intermediate can then be further reacted with appropriate reagents to introduce the phenyl and methanol groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The furan ring and phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of flavors and fragrances due to its unique odor profile.

Wirkmechanismus

The mechanism of action of Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol is unique due to the presence of both the furan ring and the phenyl group with a methanol substituent

Eigenschaften

Molekularformel

C13H14O2S

Molekulargewicht

234.32 g/mol

IUPAC-Name

furan-2-yl-(5-methyl-2-methylsulfanylphenyl)methanol

InChI

InChI=1S/C13H14O2S/c1-9-5-6-12(16-2)10(8-9)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3

InChI-Schlüssel

KIUXUTOWBNHDIQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)SC)C(C2=CC=CO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.